An In-depth Technical Guide to Ethyl 2-bromo-6-(trifluoromethyl)nicotinate: A Key Building Block for Advanced Research
An In-depth Technical Guide to Ethyl 2-bromo-6-(trifluoromethyl)nicotinate: A Key Building Block for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties and functionalized pyridine rings offers a powerful approach to modulating molecular properties. Ethyl 2-bromo-6-(trifluoromethyl)nicotinate, a halogenated and trifluoromethylated pyridine derivative, has emerged as a highly versatile and valuable building block. Its unique electronic and steric characteristics make it an ideal starting material for the synthesis of complex molecular architectures, enabling the exploration of novel chemical space in drug discovery and the development of advanced materials.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 2-bromo-6-(trifluoromethyl)nicotinate. As a Senior Application Scientist, the following sections are designed to offer not just a recitation of facts, but a deeper understanding of the causality behind its synthetic utility, empowering researchers to leverage this reagent to its full potential.
Core Chemical and Physical Properties
Ethyl 2-bromo-6-(trifluoromethyl)nicotinate, with the confirmed IUPAC name Ethyl 6-bromo-2-(trifluoromethyl)nicotinate and CAS Number 1227579-41-0 , is a key intermediate for further chemical elaboration[1]. Another reported CAS number for what appears to be the same molecule, ethyl 2-bromo-6-(trifluoromethyl)nicotinate, is 280567-79-5[2]. The presence of an electron-withdrawing trifluoromethyl group and a synthetically versatile bromine atom on the pyridine ring are central to its chemical persona.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₇BrF₃NO₂ | [1] |
| Molecular Weight | 298.06 g/mol | [1] |
| IUPAC Name | Ethyl 6-bromo-2-(trifluoromethyl)nicotinate | [1] |
| CAS Number | 1227579-41-0 | [1] |
| Alternate CAS | 280567-79-5 | [2] |
| Canonical SMILES | O=C(C1=CC=C(Br)N=C1C(F)(F)F)OCC | [1] |
| Physical Form | Predicted to be a liquid or low-melting solid at room temperature. | Based on analogs[3]. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | General property of similar organic molecules. |
Spectroscopic Signature: A Predictive Analysis
The structural elucidation of Ethyl 6-bromo-2-(trifluoromethyl)nicotinate and its derivatives relies on a combination of spectroscopic techniques. While experimental spectra for the title compound are not widely published, we can predict the key features based on the analysis of its structural components and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl ester group. The chemical shifts of the two aromatic protons will be influenced by the deshielding effects of the electronegative bromine and trifluoromethyl groups, as well as the ester functionality.
-
Aromatic Protons (2H): Two doublets are expected in the aromatic region (typically δ 7.5-8.5 ppm), showing coupling to each other.
-
Ethyl Group (5H): A quartet (2H) for the methylene protons (–CH₂–) adjacent to the ester oxygen and a triplet (3H) for the terminal methyl protons (–CH₃) are anticipated.
¹³C NMR: The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbon attached to the bromine and the carbon of the trifluoromethyl group will have characteristic chemical shifts[1].
-
Carbonyl Carbon (C=O): Expected in the downfield region, typically around 160-170 ppm.
-
Aromatic Carbons (5C): Signals for the five carbons of the pyridine ring will appear in the aromatic region (approximately 120-150 ppm). The carbons directly attached to the bromine and trifluoromethyl groups will exhibit specific shifts due to their electronic environment.
-
Trifluoromethyl Carbon (CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
Ethyl Group Carbons (2C): Two signals in the upfield region corresponding to the methylene and methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands characteristic of the ester and the trifluoromethyl group.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹[4].
-
C-F Stretches (Trifluoromethyl): Several strong bands are anticipated in the 1100-1300 cm⁻¹ region.
-
C-O Stretch (Ester): A strong band between 1100 and 1300 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺)[5][6].
-
Molecular Ion (M⁺): Expected around m/z 297 and 299.
-
Key Fragments: Loss of the ethoxy group (–OCH₂CH₃), the entire ester group (–COOCH₂CH₃), and the bromine atom are all plausible fragmentation pathways.
Synthesis of Ethyl 2-bromo-6-(trifluoromethyl)nicotinate
Proposed Synthetic Workflow
Caption: Proposed synthesis of Ethyl 6-bromo-2-(trifluoromethyl)nicotinate.
Step-by-Step Experimental Protocol (Hypothetical)
Objective: To synthesize Ethyl 6-bromo-2-(trifluoromethyl)nicotinate via Fischer esterification.
Materials:
-
6-Bromo-2-(trifluoromethyl)nicotinic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-2-(trifluoromethyl)nicotinic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralization: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the pure Ethyl 6-bromo-2-(trifluoromethyl)nicotinate.
Reactivity and Synthetic Applications
The synthetic utility of Ethyl 2-bromo-6-(trifluoromethyl)nicotinate lies in the strategic placement of the bromine atom, which serves as a versatile handle for a variety of cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the C-Br bond, making it an excellent substrate for palladium-catalyzed transformations[10].
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and Ethyl 2-bromo-6-(trifluoromethyl)nicotinate is an ideal substrate for this reaction[1][11][12]. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 6-position of the pyridine ring.
Caption: Suzuki-Miyaura coupling of Ethyl 6-bromo-2-(trifluoromethyl)nicotinate.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a degassed reaction vessel, add Ethyl 6-bromo-2-(trifluoromethyl)nicotinate, the desired organoboron reagent (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling, perform an aqueous workup, extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly efficient method for the formation of carbon-nitrogen bonds, providing access to a wide array of substituted anilines and related compounds[13][14]. Ethyl 2-bromo-6-(trifluoromethyl)nicotinate is an excellent electrophile for this transformation, allowing for the introduction of primary and secondary amines at the 6-position[15].
Caption: Buchwald-Hartwig amination of Ethyl 6-bromo-2-(trifluoromethyl)nicotinate.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine Ethyl 6-bromo-2-(trifluoromethyl)nicotinate, the desired amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture under an inert atmosphere at a temperature typically between 80 and 110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, quench with water or a saturated aqueous ammonium chloride solution, and extract the product with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography.
Conclusion: A Gateway to Innovation
Ethyl 2-bromo-6-(trifluoromethyl)nicotinate stands as a testament to the power of strategic molecular design. Its unique combination of a reactive bromine handle and a property-modulating trifluoromethyl group on an electron-deficient pyridine core makes it an invaluable tool for chemists in both academic and industrial settings. The predictable reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, opens the door to a vast array of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. While direct experimental data for this specific molecule remains somewhat elusive in publicly available literature, the foundational principles of organic chemistry and the wealth of data on analogous structures provide a robust framework for its synthesis and application. As research continues to push the boundaries of what is possible, the utility of such versatile building blocks will only continue to grow.
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